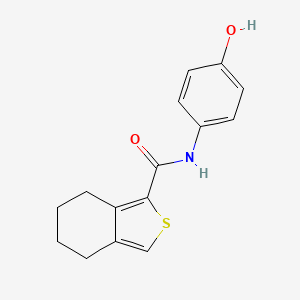
N-(4-Hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a hydroxyphenyl group, which contributes to its reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium complexes, and solvents like acetic acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the benzothiophene core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene and hydroxyphenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the benzothiophene core can produce dihydro derivatives .
Applications De Recherche Scientifique
N-(4-Hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound’s unique properties make it useful in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which N-(4-Hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the benzothiophene core can engage in π-stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Hydroxyphenyl)acetamide:
N-(4-Hydroxyphenyl)retinamide:
Uniqueness
N-(4-Hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is unique due to its combination of the benzothiophene core and the hydroxyphenyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H15NO2S |
|---|---|
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
N-(4-hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide |
InChI |
InChI=1S/C15H15NO2S/c17-12-7-5-11(6-8-12)16-15(18)14-13-4-2-1-3-10(13)9-19-14/h5-9,17H,1-4H2,(H,16,18) |
Clé InChI |
DESSMAYYNPCWNU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(SC=C2C1)C(=O)NC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]-4-(trifluoromethyl)benzamide](/img/structure/B15005306.png)
![8-(2,3-dichlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B15005312.png)
![3,3'-[anthracene-9,10-diylbis(methanediylsulfanediyl)]bis(4-methyl-4H-1,2,4-triazole)](/img/structure/B15005320.png)
![methyl 4-methyl-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B15005330.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B15005338.png)
![1-[2-(Difluoromethoxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15005342.png)
![(2Z)-N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15005351.png)
![ethyl (2Z)-4,4,4-trifluoro-3-[(1-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate](/img/structure/B15005355.png)
![Methyl 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15005361.png)
![7-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15005369.png)
![4-(2,3-difluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B15005376.png)
![2-[1-benzyl-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B15005384.png)

